N-ethyl-N'-3-(1-pyrrolidinyl)propylurea
Description
N-ethyl-N'-3-(1-pyrrolidinyl)propylurea is a urea derivative characterized by a central urea functional group (-NH-C(=O)-NH-) with an ethyl substituent on one nitrogen and a 3-(1-pyrrolidinyl)propyl chain on the adjacent nitrogen.
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-ethyl-3-(3-pyrrolidin-1-ylpropyl)urea |
InChI |
InChI=1S/C10H21N3O/c1-2-11-10(14)12-6-5-9-13-7-3-4-8-13/h2-9H2,1H3,(H2,11,12,14) |
InChI Key |
SSPYAVLRIVLKGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCCN1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Urea Derivatives
The urea scaffold is highly versatile, with biological and chemical properties heavily influenced by substituents. Key comparisons include:
- Key Insight : The pyrrolidine/oxopyrrolidine substituent in this compound and related compounds may enhance solubility in polar solvents compared to purely aromatic derivatives (e.g., cumyluron) .
Reactivity and Functionalization
Urea derivatives are often modified for targeted applications:
- Bioconjugation: N-ethyl-N′-(3-(dimethylamino)propyl) carbodiimide, a related compound, is used to crosslink biomolecules to extracellular vesicles (EVs) via carboxylate activation .
- Synthetic Flexibility : Pyrrolidine-containing ureas, like those in , are synthesized via nucleophilic substitution or condensation reactions, with spectroscopic characterization (¹³C-NMR, IR) confirming structural integrity .
Physicochemical and Spectroscopic Properties
Solubility and Stability
- Solubility : Ureas with pyrrolidine groups (e.g., NP8 and NP9 in ) exhibit moderate solubility in organic solvents like trifluoroacetic acid (TFA), suggesting similar behavior for this compound .
- Stability : The absence of labile groups (e.g., iodides in NP9) implies higher stability under ambient conditions compared to charged derivatives .
Spectroscopic Characterization
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